5-(Trimethylsilyl)furan-2-boronic acid pinacol ester
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Overview
Description
5-(Trimethylsilyl)furan-2-boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis due to its versatility and stability. This compound is particularly valuable in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trimethylsilyl)furan-2-boronic acid pinacol ester typically involves the borylation of furan derivatives. One common method is the reaction of 5-(Trimethylsilyl)furan with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, often at room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Trimethylsilyl)furan-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert it into different functionalized furans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions include various substituted furans, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
5-(Trimethylsilyl)furan-2-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-(Trimethylsilyl)furan-2-boronic acid pinacol ester exerts its effects is primarily through its participation in cross-coupling reactions. In the Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boron reagent, which facilitate the formation of the new bond .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-furanboronic acid pinacol ester
- 4,4,5,5-Tetramethyl-2-(5-methyl-furan-2-yl)-(1,3,2)dioxaborolane
Uniqueness
5-(Trimethylsilyl)furan-2-boronic acid pinacol ester is unique due to its trimethylsilyl group, which provides enhanced stability and reactivity compared to other boronic esters. This makes it particularly valuable in reactions requiring high precision and yield .
Properties
IUPAC Name |
trimethyl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO3Si/c1-12(2)13(3,4)17-14(16-12)10-8-9-11(15-10)18(5,6)7/h8-9H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJSURBNZVKGGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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